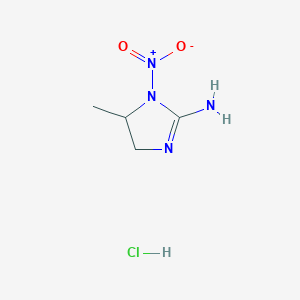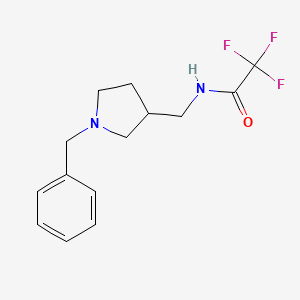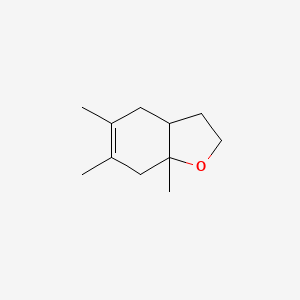
5,6,7a-Trimethyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7a-Trimethyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran is an organic compound with a complex structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7a-Trimethyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopropanation reactions followed by ring closure to form the benzofuran structure . The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5,6,7a-Trimethyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . The reactions typically require controlled environments, including specific temperatures and solvents, to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
5,6,7a-Trimethyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7a-Trimethyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: This compound shares a similar benzofuran structure but differs in its functional groups and overall reactivity.
1H-Cyclopropa[a]naphthalene, 1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7-tetramethyl-: Another structurally related compound with distinct chemical properties.
Uniqueness
5,6,7a-Trimethyl-2,3,3a,4,7,7a-hexahydro-1-benzofuran is unique due to its specific arrangement of methyl groups and the hexahydro-benzofuran ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
832721-50-3 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5,6,7a-trimethyl-3,3a,4,7-tetrahydro-2H-1-benzofuran |
InChI |
InChI=1S/C11H18O/c1-8-6-10-4-5-12-11(10,3)7-9(8)2/h10H,4-7H2,1-3H3 |
InChI Key |
NCSFMONYXFVUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2(C(C1)CCO2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
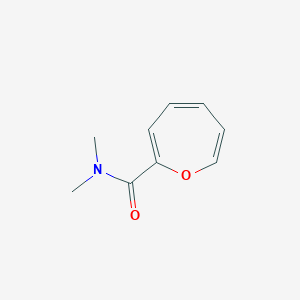
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
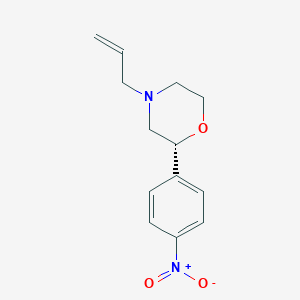

![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
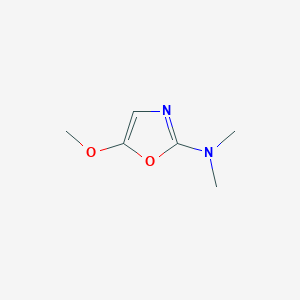
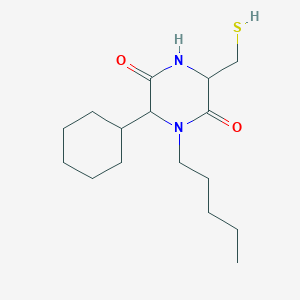
![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
